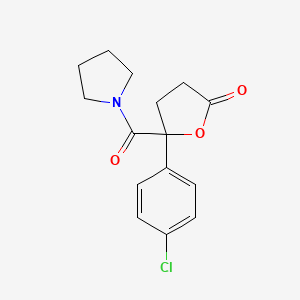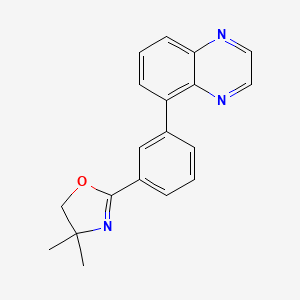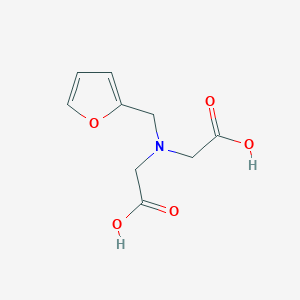
3,6-Dimethyloctahydrobenzofuran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyloctahydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.
Métodos De Preparación
The synthesis of 3,6-Dimethyloctahydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3,6-Dimethyloctahydrobenzofuran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Dimethyloctahydrobenzofuran-7-ol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antibacterial and antiviral properties . In medicine, benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents . Additionally, it finds applications in the industry as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyloctahydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,6-Dimethyloctahydrobenzofuran-7-ol can be compared with other similar compounds such as benzofuran, dibenzofuran, and benzothiophene. These compounds share a similar core structure but differ in their substituents and overall properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Propiedades
| 832721-43-4 | |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,6-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(8)9(6)11/h6-11H,3-5H2,1-2H3 |
Clave InChI |
MESCBDGUNZMNKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(COC2C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)


![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)

